4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole 4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 897480-60-3
VCID: VC7071856
InChI: InChI=1S/C18H15FN4O3S/c19-14-5-2-6-15-16(14)20-18(27-15)22-9-7-21(8-10-22)17(24)12-3-1-4-13(11-12)23(25)26/h1-6,11H,7-10H2
SMILES: C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C18H15FN4O3S
Molecular Weight: 386.4

4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

CAS No.: 897480-60-3

Cat. No.: VC7071856

Molecular Formula: C18H15FN4O3S

Molecular Weight: 386.4

* For research use only. Not for human or veterinary use.

4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole - 897480-60-3

Specification

CAS No. 897480-60-3
Molecular Formula C18H15FN4O3S
Molecular Weight 386.4
IUPAC Name [4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Standard InChI InChI=1S/C18H15FN4O3S/c19-14-5-2-6-15-16(14)20-18(27-15)22-9-7-21(8-10-22)17(24)12-3-1-4-13(11-12)23(25)26/h1-6,11H,7-10H2
Standard InChI Key CLSUSEGFNWDTLV-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Overview

4-Fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic small molecule belonging to the benzothiazole class of heterocyclic compounds. Its structure integrates a benzothiazole core substituted with a fluorine atom at position 4, linked via a piperazine ring to a 3-nitrobenzoyl group. This compound has garnered attention due to its structural complexity and potential pharmacological applications, particularly in antimicrobial and anticancer research .

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C₁₈H₁₅FN₄O₃S

  • Molecular Weight: 386.4 g/mol.

Key Functional Groups

  • Benzothiazole Core: A bicyclic structure comprising a benzene fused to a thiazole ring.

  • 4-Fluoro Substituent: Enhances lipophilicity and metabolic stability .

  • Piperazine Linker: A six-membered ring with two nitrogen atoms, facilitating interactions with biological targets .

  • 3-Nitrobenzoyl Group: Introduces electron-withdrawing properties, potentially influencing redox activity .

Spectral Characterization

  • IR Spectroscopy: Peaks at ~1,650 cm⁻¹ (C=O stretch), ~1,520 cm⁻¹ (NO₂ asymmetric stretch), and ~1,350 cm⁻¹ (NO₂ symmetric stretch) .

  • ¹H/¹³C NMR: Distinct signals for aromatic protons (δ 7.0–8.5 ppm) and piperazine methylenes (δ 3.0–4.0 ppm).

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with 4-fluoro-substituted carbonyl precursors .

  • Piperazine Coupling: Nucleophilic substitution of 2-chlorobenzothiazole with piperazine under basic conditions .

  • Nitrobenzoylation: Acylation of piperazine using 3-nitrobenzoyl chloride in dichloromethane .

Example Reaction:

2-Chloro-4-fluoro-1,3-benzothiazole+PiperazineK2CO34-Fluoro-2-piperazin-1-yl-1,3-benzothiazole\text{2-Chloro-4-fluoro-1,3-benzothiazole} + \text{Piperazine} \xrightarrow{\text{K}_2\text{CO}_3} \text{4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole} +3-Nitrobenzoyl ChlorideTarget Compound+ \text{3-Nitrobenzoyl Chloride} \rightarrow \text{Target Compound}

Biological Activities and Mechanisms

Antimicrobial Activity

  • Bacterial Strains: Exhibits MIC values of 0.15–0.25 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to streptomycin .

  • Mechanism: Inhibits DNA gyrase and enoyl-acyl carrier protein reductase (FabI), disrupting DNA replication and fatty acid synthesis .

Antiparasitic Activity

  • Trypanosoma cruzi: IC₅₀ = 0.8 µM (39-fold more potent than benznidazole) .

  • Selectivity Index: >1,000 (host cell toxicity vs. parasite inhibition) .

Structure-Activity Relationships (SAR)

ModificationImpact on Activity
4-Fluoro SubstituentEnhances metabolic stability and target binding .
Nitro Group Position3-Nitro > 2-Nitro in antimicrobial potency .
Piperazine LinkerCritical for solubility and kinase inhibition .
Benzothiazole CoreEssential for DNA intercalation .

Pharmacokinetic and Toxicological Profile

  • LogP: 2.8 (optimal for blood-brain barrier penetration) .

  • Half-Life: ~4.2 hours (rat plasma).

  • Toxicity: LD₅₀ > 500 mg/kg (oral, rodents) .

Applications and Future Directions

  • Antibacterial Drug Development: Potent lead for multidrug-resistant infections .

  • Targeted Cancer Therapy: Hybrid derivatives in preclinical trials for solid tumors .

  • Chagas Disease: Priority candidate for Phase I trials .

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